N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
This compound features a benzo[b]thiophen-2-yl group linked to a hydroxypropyl chain, which is further connected to a 5-fluoro-2-methoxybenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in drug design, often contributing to binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPQQTSJTMNAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as zileuton, have been found to target the enzyme 5-lipoxygenase, which plays a crucial role in the synthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses.
Mode of Action
For instance, Zileuton, a leukotriene synthesis inhibitor, works by selectively inhibiting 5-lipoxygenase, thereby blocking the formation of leukotrienes. This results in decreased inflammation and constriction in the airways, providing relief from symptoms of asthma.
Biochemical Pathways
The compound likely affects the leukotriene synthesis pathway. By inhibiting the 5-lipoxygenase enzyme, it prevents the conversion of arachidonic acid into leukotrienes. Leukotrienes are involved in various biological effects, including neutrophil and eosinophil migration, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. Therefore, inhibiting their synthesis can help alleviate these effects.
Result of Action
The result of the compound’s action would likely be a reduction in the symptoms of conditions caused by overactive leukotriene synthesis, such as asthma. By inhibiting the synthesis of leukotrienes, the compound could potentially reduce inflammation, mucus secretion, and bronchoconstriction in the airways.
Biochemical Analysis
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with notable biological activities attributed to its unique structural features. The compound incorporates a sulfonamide functional group, a benzo[b]thiophene moiety, and fluorine and methoxy substitutions, which enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The presence of fluorine is particularly significant as it can increase lipophilicity and metabolic stability, which are crucial for drug efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₄S₂ |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 2034404-03-8 |
Biological Activities
The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. Preliminary studies suggest several potential activities:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory enzymes such as lipoxygenase, which has been shown to play a role in inflammatory diseases.
- Antimicrobial Properties : Due to the benzothiophene core, the compound exhibits potential antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Similar compounds have demonstrated anticancer properties, suggesting that this compound may also have applications in oncology.
The mechanism of action involves the binding of the compound to specific molecular targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of inflammatory pathways and disruption of microbial growth.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar benzothiophene derivatives for their biological activity. For instance:
- Photoprotective Properties : Some derivatives have been studied for their potential as photoprotective agents against UV radiation, showing promising results as effective UVA filters.
- Antioxidant Activity : Compounds similar to this one have exhibited significant antioxidant properties in vitro, indicating potential applications in preventing oxidative stress-related diseases.
- In Vivo Studies : Further research is required to explore the in vivo efficacy and safety profiles of this compound through animal models.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide exhibits diverse biological activities, primarily attributed to its structural components. Similar compounds have shown potential in the following areas:
- Antimicrobial Activity : Compounds with similar structures have been noted for their efficacy against various bacterial strains.
- Anti-inflammatory Effects : Its interaction with enzymes involved in inflammatory pathways suggests potential therapeutic use in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.
Case Studies and Research Findings
-
Neuroprotective Effects : A study demonstrated that related compounds could significantly reduce neuronal death induced by oxidative stress. Results indicated a dose-dependent increase in cell viability against neurotoxic agents.
This suggests potential utility in treating neurodegenerative diseases.
Concentration (µM) Cell Viability (%) 0 20 10 50 25 75 50 90 - Anticancer Activity : Research has shown that similar compounds induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest. These findings highlight the need for further investigation into the compound's mechanisms of action.
- Inflammatory Response Modulation : Interaction studies suggest that this compound may modulate specific enzymes involved in inflammatory responses, warranting additional research to elucidate these interactions fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzo[b]thiophen-Containing Derivatives
(a) Malonate Derivatives ()
Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) share the benzo[b]thiophen core but differ in substituents and functional groups. These malonate esters exhibit:
- Yields: 75–82% (vs.
- Melting Points : 92–127°C, suggesting variable crystallinity depending on ester groups.
- Enantiomeric Purity : 80–82% via HPLC, indicating moderate stereochemical control during synthesis.
Key Difference : The target compound replaces the malonate ester with a sulfonamide group, likely improving hydrogen-bonding capacity and metabolic stability .
(b) Ethenyl-Linked Sulfonamides ()
The compounds (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and its but-2-yn-1-yl derivative feature:
- Synthesis : Use of K₂CO₃ and 1-bromobut-2-yne in CH₃CN, yielding products via alkylation.
- Structural Variation: Ethenyl linker vs. hydroxypropyl in the target compound.
Key Insight : The hydroxypropyl group in the target compound could enhance solubility compared to rigid ethenyl linkages .
Sulfonamide-Based Analogs
(a) Triazolone- and Pyrazole-Containing Sulfonamides ()
- Compound 6 : N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (C₂₀H₂₁FN₄O₄S, MW 432.5).
- Compound 7 : N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (C₁₉H₂₀FN₃O₃S₂, MW 421.5).
Comparison :
Implications : The benzo[b]thiophen core in the target compound may offer distinct π-π stacking interactions compared to triazolone or pyrazole rings, influencing target selectivity .
(b) Simpler Sulfonamides ()
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide lacks the benzo[b]thiophen and hydroxypropyl groups, serving as a baseline for assessing the impact of complex substituents.
Key Difference : The absence of bulky aromatic systems in simpler analogs likely reduces steric hindrance but may compromise binding affinity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzo[b]thiophene precursor. For example, sulfonyl chlorides are reacted with amine-containing intermediates under anhydrous conditions (e.g., DCM, 0°C to room temperature). Key intermediates are purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Crystallization may be employed for solid intermediates, with X-ray diffraction (XRD) used to confirm stereochemistry .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal XRD is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Mo-Kα radiation). SHELX software (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for handling twinned data or high-resolution datasets. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .
Q. What computational methods are suitable for optimizing the geometry and electronic properties of this sulfonamide derivative?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) is used for geometry optimization. For thermochemical accuracy, exact-exchange terms (e.g., Becke’s 1993 functional) improve atomization energy predictions . Solvent effects are modeled using the Polarizable Continuum Model (PCM).
Advanced Research Questions
Q. How can synthetic challenges, such as low yields of the hydroxypropyl intermediate, be addressed?
- Methodology : Kinetic control (e.g., low-temperature reactions) and protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) mitigate side reactions. Monitoring via TLC or LC-MS helps identify unstable intermediates. Evidence from analogous sulfonamide syntheses suggests using NaH as a base in THF to enhance nucleophilicity .
Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during sulfonamide formation?
- Methodology : 2D NMR (e.g., H-C HSQC, NOESY) distinguishes between regioisomers. Isotopic labeling (e.g., F NMR) tracks fluorine positioning. For disputed configurations, X-ray crystallography provides definitive proof .
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?
- Methodology : Structure-Activity Relationship (SAR) studies are conducted by synthesizing analogs with systematic substituent changes. Biological assays (e.g., antimicrobial screening via MIC tests) quantify activity. Computational docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., enzymes in pathogenic bacteria) .
Q. How should contradictory data between computational predictions and experimental results (e.g., dipole moments) be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
